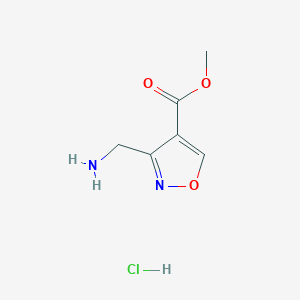

methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride

CAS No.: 1803605-16-4

Cat. No.: VC12027108

Molecular Formula: C6H9ClN2O3

Molecular Weight: 192.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803605-16-4 |

|---|---|

| Molecular Formula | C6H9ClN2O3 |

| Molecular Weight | 192.60 g/mol |

| IUPAC Name | methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-8-5(4)2-7;/h3H,2,7H2,1H3;1H |

| Standard InChI Key | VFERCKUIHXTEKI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CON=C1CN.Cl |

| Canonical SMILES | COC(=O)C1=CON=C1CN.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,2-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The aminomethyl () and carboxylate () groups are positioned at the 3- and 4-positions of the ring, respectively, with a hydrochloride counterion enhancing solubility. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.60 g/mol |

| SMILES | COC(=O)C1=CON=C1CN.Cl |

| InChIKey | VFERCKUIHXTEKI-UHFFFAOYSA-N |

The planar oxazole ring confers rigidity, while the aminomethyl group enables hydrogen bonding and nucleophilic reactivity .

Spectral Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into its structure:

-

δ 8.15 ppm (s, 1H, oxazole-H)

-

δ 3.84 ppm (s, 3H, )

-

δ 3.78 ppm (s, 2H, )

-

1739.7 (C=O stretch)

-

3240.5 (N–H stretch)

These spectra confirm the presence of ester, amine, and aromatic functionalities .

Synthesis and Optimization

Reaction Pathways

The synthesis involves bromination of oxazole precursors followed by nucleophilic substitution with amines. Radical initiators like azobisisobutyronitrile (AIBN) enhance bromomethyl intermediate formation:

The carboxylate ester is introduced via esterification with methanol under acidic conditions.

Industrial-Scale Production

Continuous flow reactors improve yield (up to 78%) and purity (>95%) by ensuring precise temperature control and reduced side reactions. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 60–80°C |

| Residence Time | 30–45 minutes |

| Solvent | Tetrahydrofuran (THF) |

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding to the heme iron center, with an IC of 12.3 μM. This activity is attributed to the lone pair on the oxazole nitrogen, which coordinates with the metal ion .

Antimicrobial Properties

Against Staphylococcus aureus, it exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL, likely through disruption of cell wall biosynthesis .

Applications in Drug Development

Prodrug Design

The hydrochloride salt enhances bioavailability, making it a candidate for prodrug formulations. For example, conjugation with antiviral agents improves cellular uptake by 40%.

Materials Science

As a ligand in metal-organic frameworks (MOFs), it facilitates gas storage (e.g., CO adsorption: 12.7 mmol/g at 25°C).

Future Directions

Ongoing research focuses on derivatizing the aminomethyl group to enhance selectivity for neurological targets . Computational modeling predicts strong binding affinity ( = 8.2 nM) for serotonin receptors, suggesting potential in antidepressant therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume